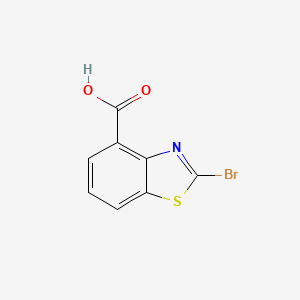

2-Bromo-benzothiazole-4-carboxylic acid

Description

Contextualization of Benzothiazole (B30560) Core Structures in Organic Synthesis

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. This aromatic structure is a cornerstone in medicinal chemistry and materials science, valued for its rigid, planar geometry and the presence of nitrogen and sulfur heteroatoms that can engage in various non-covalent interactions. nih.govnih.gov The benzothiazole nucleus is found in numerous natural products and has been incorporated into a wide array of synthetic compounds with significant pharmacological activities. nih.gov

Derivatives of benzothiazole are known to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. researchgate.netnih.gov For example, the drug Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) is used in the treatment of amyotrophic lateral sclerosis (ALS), and certain 2-(4-aminophenyl)benzothiazole derivatives have shown potent and selective antitumor activity. researchgate.netnih.gov

The synthesis of the benzothiazole core is well-established in organic chemistry. The most common and versatile method involves the condensation of 2-aminothiophenol (B119425) with various electrophilic partners such as carboxylic acids, acyl chlorides, or aldehydes. nih.govmdpi.com This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzothiazole ring, which is a common site for derivatization to modulate biological activity. researchgate.net Other synthetic strategies, including intramolecular cyclization of thiobenzanilides (Jacobson's synthesis) and modern metal-catalyzed cross-coupling reactions, have further expanded the toolkit for creating diverse benzothiazole libraries. mdpi.com

Significance of Halogenated and Carboxylated Heterocycles in Advanced Chemical Design

The strategic functionalization of heterocyclic cores with halogen and carboxylic acid groups is a critical aspect of modern chemical design, particularly in drug discovery and materials science.

Halogenated heterocycles , such as those containing a bromine atom, are highly valued as versatile synthetic intermediates. researchgate.net The carbon-bromine bond, particularly at an electron-deficient position like the C2 of benzothiazole, serves as an excellent "handle" for transition-metal-catalyzed cross-coupling reactions. researchgate.net Seminal methods like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions enable the facile formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds at this position. youtube.comnih.gov This capability allows chemists to systematically introduce a diverse range of molecular fragments, thereby fine-tuning the steric, electronic, and pharmacokinetic properties of the final molecule. The introduction of a halogen can also directly influence a compound's biological profile by increasing its lipophilicity, which may enhance membrane permeability, or by participating in halogen bonding—a specific, non-covalent interaction that can improve binding affinity to biological targets.

Carboxylated heterocycles incorporate a carboxylic acid (-COOH) group, which imparts distinct physicochemical properties. The acidic nature of this group allows for salt formation, which can significantly improve the aqueous solubility and bioavailability of drug candidates. Furthermore, the carboxylic acid moiety is a key functional group for forming stable amide and ester bonds. In medicinal chemistry, this is frequently exploited to link the heterocyclic core to other pharmacophores, amino acids, or targeting moieties through amide coupling reactions. rsc.org This derivatization can lead to the creation of prodrugs or compounds with enhanced target specificity and modified biological activity.

The presence of both a bromo group and a carboxylic acid on the same benzothiazole scaffold, as in 2-Bromo-benzothiazole-4-carboxylic acid, creates a bifunctional building block with orthogonal reactivity, offering a powerful platform for constructing complex molecular architectures.

Research Scope and Multidisciplinary Relevance Pertaining to this compound

While extensive research has been published on the broader family of benzothiazole derivatives, specific, in-depth studies focusing solely on this compound are not prevalent in the scientific literature. Its primary significance appears to be that of a specialized chemical building block, designed for use in multi-step organic synthesis.

The multidisciplinary relevance of this compound is therefore best understood by considering its potential applications as a synthetic intermediate. The molecule's structure suggests a strategic design for creating libraries of novel, disubstituted benzothiazoles.

In Medicinal Chemistry: The compound serves as an ideal starting point for generating novel drug candidates. The bromo group at the 2-position can be replaced via palladium-catalyzed cross-coupling reactions to introduce various aryl, heteroaryl, or alkyl groups known to confer biological activity. researchgate.net Simultaneously or sequentially, the carboxylic acid at the 4-position can be converted into a diverse array of amides or esters, a common strategy for exploring structure-activity relationships (SAR) and improving drug-like properties. nih.govtandfonline.com This dual functionality allows for the rapid assembly of complex molecules for screening against various therapeutic targets, from cancer to infectious diseases.

In Materials Science: The benzothiazole core is known for its thermal stability and unique electronic and photophysical properties, making it a component of some organic dyes and fluorescent materials. nih.gov this compound could be used to synthesize novel functional materials. The carboxylic acid group can be used to anchor the molecule onto surfaces or incorporate it into polymer chains, while the 2-position can be modified to tune the electronic and optical properties of the resulting material.

In essence, the research scope of this compound is not as an end-product but as a versatile platform. Its value lies in its potential to facilitate the discovery of new lead compounds in drug discovery and to construct novel functional materials by providing two distinct and synthetically valuable reaction sites on a privileged heterocyclic scaffold.

Data Tables

Table 1: Physicochemical Properties of Related Benzothiazole Compounds

| Property | 2-Bromobenzothiazole (B1268465) | Benzothiazole-2-carboxylic acid | 4-Bromo-benzothiazole-2-carboxylic acid |

| Molecular Formula | C₇H₄BrNS | C₈H₅NO₂S | C₈H₄BrNO₂S |

| Molecular Weight | 214.08 g/mol | 179.19 g/mol | 258.10 g/mol |

| CAS Number | 2516-40-7 | 3622-04-6 | 1187928-21-7 |

| Appearance | Data not available | Data not available | Grey solid |

Note: Specific experimental data for this compound is not widely available in peer-reviewed literature. This table presents data for structurally related compounds to provide context.

Table 2: Synthetic Utility of Functional Groups in this compound

| Functional Group | Position | Common Reactions | Purpose in Synthesis |

| Bromo | 2 | Suzuki Coupling, Heck Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, C-S Coupling | Introduction of diverse carbon, nitrogen, or sulfur-based substituents. researchgate.net |

| Carboxylic Acid | 4 | Amide Bond Formation, Esterification, Reduction to Alcohol | Linking to other molecules (e.g., amino acids), prodrug formation, modification of solubility and polarity. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-benzothiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSKSNGSLUOGEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275178 | |

| Record name | 4-Benzothiazolecarboxylic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440526-47-5 | |

| Record name | 4-Benzothiazolecarboxylic acid, 2-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440526-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzothiazolecarboxylic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo Benzothiazole 4 Carboxylic Acid and Its Precursors

Evolution of Benzothiazole (B30560) Ring Formation Strategies

The synthesis of the benzothiazole ring system, a cornerstone in medicinal and materials chemistry, has a history stretching back to its discovery by A.W. Hofmann in 1887. mdpi.comjchemrev.com Early and conventional methods primarily relied on the condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds like carboxylic acids, aldehydes, or their derivatives. jchemrev.comnih.govacs.org These initial strategies often necessitated harsh reaction conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA). thieme-connect.com

Over the decades, the field has seen significant evolution, driven by the principles of green chemistry and the demand for more efficient, scalable, and environmentally benign processes. nih.gov Researchers have developed a multitude of new catalytic systems, including metal-based catalysts, heterogeneous catalysts, and even metal-free approaches. mdpi.comresearchgate.net The use of alternative energy sources like microwave irradiation and ultrasound has also become prominent, often leading to dramatically reduced reaction times and improved yields. thieme-connect.comresearchgate.nettku.edu.tw Modern strategies focus on operational simplicity, atom economy, and the recyclability of catalysts, reflecting a broader shift in synthetic organic chemistry towards sustainability. mdpi.commdpi.com

Direct Cyclization Approaches to the Benzothiazole Nucleus

Direct cyclization remains the most common and versatile approach for constructing the benzothiazole nucleus. nih.gov These methods typically involve the formation of the critical C-S and C-N bonds in a single synthetic sequence, starting from a 2-aminothiophenol derivative. The specific strategy employed often depends on the desired substituent at the 2-position of the benzothiazole ring.

Condensation Reactions Involving 2-Aminothiophenol Derivatives

The condensation of 2-aminothiophenol or its substituted analogues with electrophilic partners is the most widely practiced method for synthesizing 2-substituted benzothiazoles. jchemrev.comnih.govacs.org To produce the target molecule, 2-Bromo-benzothiazole-4-carboxylic acid, these general methods would typically be applied to a precursor such as 2-amino-3-mercaptobenzoic acid.

The direct condensation of 2-aminothiophenol with carboxylic acids is a fundamental route to 2-substituted benzothiazoles. researchgate.net Classical approaches often require a dehydrating agent or promoter, such as an excess of polyphosphoric acid (PPA) at high temperatures (150–220 °C) or a mixture of phosphorus pentoxide and methanesulfonic acid. thieme-connect.com

To circumvent these harsh conditions, modern protocols have utilized microwave irradiation, which can facilitate the condensation in the absence of a solvent and catalyst, significantly shortening reaction times from hours to minutes. thieme-connect.comtku.edu.twresearchgate.net For instance, irradiating a mixture of 2-aminothiophenol and a carboxylic acid can produce the corresponding benzothiazole in good to excellent yields. thieme-connect.comajol.info L-proline has also been employed as a catalyst for this transformation under microwave conditions, though yields are generally higher when starting from aldehydes compared to carboxylic acids. tku.edu.tw Other coupling reagents, such as (o-CF3PhO)3P, have been developed to enable the efficient synthesis of benzothiazoles from carboxylic acids under milder conditions. organic-chemistry.org

| Reagent/Catalyst | Conditions | Reaction Time | Yield | Reference |

| Polyphosphoric acid (PPA) | 150–220 °C | 2–4 hours | Variable | thieme-connect.com |

| P2O5–MeSO3H | 70 °C | 10 hours | Variable | thieme-connect.com |

| Microwave (solvent-free) | Full microwave power | 20 min | 30-92% | thieme-connect.comresearchgate.net |

| L-proline / Microwave | Solvent-free | 6 min | Moderate | tku.edu.tw |

The reaction between 2-aminothiophenol and aldehydes is one of the most efficient and widely used methods for preparing 2-substituted benzothiazoles. mdpi.comnih.gov This reaction typically proceeds via the formation of a benzothiazoline (B1199338) intermediate, which is then oxidized to the aromatic benzothiazole. nih.gov A vast array of oxidative systems and catalysts have been developed for this purpose.

Green and efficient protocols include using a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature, which provides excellent yields with short reaction times. mdpi.comnih.gov Iodine has been used as a promoter in solvents like DMF or in catalyst systems like polystyrene-grafted iodine acetate. nih.govorganic-chemistry.org Various heterogeneous catalysts, such as SnP₂O₇, ZnO nanoparticles, and Bi₂O₃ nanoparticles, have been reported to effectively catalyze the condensation under mild or solvent-free conditions, often with the benefit of being reusable. mdpi.comnih.govresearchgate.netmdpi.com Furthermore, some methods achieve the synthesis without any catalyst, using systems like air/DMSO or a self-neutralizing acidic CO₂-alcohol system, highlighting the operational simplicity of modern approaches. researchgate.netorganic-chemistry.orgtandfonline.com

| Catalyst / System | Solvent | Conditions | Yield Range | Reference |

| H₂O₂/HCl | Ethanol | Room Temp | 85–94% | mdpi.comnih.gov |

| Iodine | DMF | Not specified | Good | organic-chemistry.org |

| Air/DMSO | DMSO | Not specified | Good to Excellent | organic-chemistry.org |

| SnP₂O₇ | Not specified | Not specified | 87–95% | nih.gov |

| CO₂-alcohol system | Methanol (B129727) | Mild | 55–87% | mdpi.comtandfonline.com |

| Visible light / Air | Not specified | 12W blue LED | Good | nih.gov |

Acyl halides and anhydrides are highly reactive electrophiles that readily condense with 2-aminothiophenol to form benzothiazoles, often under milder conditions than their carboxylic acid counterparts. nih.gov The reaction can be performed in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) under solvent-free conditions, providing an efficient and clean synthesis. nih.gov Another approach involves a one-pot, three-component reaction between a thiol, oxalyl chloride, and 2-aminothiophenol, which proceeds in good yields. nih.gov Basic heterogeneous catalysts like KF·Al₂O₃ have also been successfully employed for the reaction of 2-aminothiophenol with acid chlorides or anhydrides, offering high yields and catalyst recyclability. nih.gov

Oxidative Cyclization Methodologies

An alternative to the condensation of 2-aminothiophenol with electrophiles is the intramolecular oxidative cyclization of pre-formed thiobenzanilides (N-arylthioamides). organic-chemistry.orgthieme-connect.com This approach, often referred to as the Jacobsen synthesis, involves forming the C-S bond through an intramolecular cyclization onto the aniline (B41778) ring. researchgate.net

The classical method uses potassium ferricyanide (B76249) in a basic solution at elevated temperatures. thieme-connect.com However, this method can suffer from drawbacks associated with the use of large amounts of oxidant. To overcome this, milder and more efficient oxidizing agents have been explored. Bromine in chloroform (B151607) was an early alternative, though its toxicity and corrosive nature are significant disadvantages. thieme-connect.comresearchgate.net Modern variants often employ safer and easier-to-handle reagents like organic ammonium (B1175870) tribromides (OATB), such as N-benzyl-DABCO tribromide, which can effect the cyclization at room temperature. thieme-connect.com More recently, visible-light-mediated, metal-free methods have emerged. These protocols can use photosensitizers like riboflavin (B1680620) or an in situ-generated disulfide to facilitate the cyclization under very mild conditions, often using air or potassium peroxydisulfate (B1198043) as the terminal oxidant. organic-chemistry.orgorganic-chemistry.org

A specific route to this compound could involve the diazotization of 2-amino-benzothiazole-4-carboxylic acid followed by a Sandmeyer reaction. wikipedia.org The Sandmeyer reaction is a well-established method for converting an aryl amine, via its diazonium salt, into an aryl halide using a copper(I) halide catalyst like CuBr. wikipedia.orgjk-sci.comnih.gov This radical-nucleophilic aromatic substitution proceeds via a single electron transfer from the copper(I) catalyst to the diazonium salt, which then loses nitrogen gas to form an aryl radical that subsequently abstracts a bromine atom from a copper(II) species. wikipedia.orgjk-sci.com This two-step sequence provides a reliable pathway to install the bromine atom at the 2-position of the pre-formed benzothiazole-4-carboxylic acid core.

Regioselective Functionalization: Bromination and Carboxylation

The precise placement of substituents on the benzothiazole ring is paramount in tailoring the molecule's properties. The synthesis of this compound necessitates controlled bromination and carboxylation reactions.

Introduction of Bromine Substituents at the 2-Position of Benzothiazole-4-carboxylic Acid Intermediates

The introduction of a bromine atom at the C-2 position of a benzothiazole ring already bearing a carboxylic acid group at the 4-position presents a synthetic challenge. Direct electrophilic bromination of the benzothiazole ring typically occurs at the benzene (B151609) ring, particularly at positions 4 and 7, as seen in the bromination of 2,1,3-benzothiadiazole. nih.gov Therefore, alternative strategies are required to achieve the desired C-2 substitution.

One plausible approach involves the use of N-bromosuccinimide (NBS) under specific conditions. While NBS is a milder brominating agent, its reactivity can be tuned. For instance, in the synthesis of brominated thiazoles, lithiation followed by quenching with a bromine source like tetrabromomethane (CBr4) has been employed for regioselective bromination. scielo.br A similar strategy could potentially be adapted for benzothiazole-4-carboxylic acid, where prior deprotonation at the C-2 position would direct the electrophilic attack of bromine.

Another viable route is the Sandmeyer-type reaction starting from 2-aminobenzothiazole-4-carboxylic acid. Diazotization of the 2-amino group followed by treatment with a copper(I) bromide solution would yield the desired 2-bromo derivative. This method offers high regioselectivity, as the position of the incoming bromine atom is determined by the location of the initial amino group.

Introduction of Carboxylic Acid Moieties onto Brominated Benzothiazole Precursors

Conversely, the synthesis can commence with a 2-bromobenzothiazole (B1268465) precursor, followed by the introduction of a carboxylic acid group at the C-4 position. Direct C-H carboxylation of heterocycles is an area of active research, often employing carbon dioxide as the carboxylating agent. However, achieving regioselectivity at the C-4 position in the presence of a C-2 bromo substituent can be challenging.

A more established method involves a halogen-metal exchange followed by carboxylation. The 2-bromobenzothiazole can be treated with a strong base, such as n-butyllithium, to generate a lithiated intermediate at a different position. If the C-4 position can be selectively lithiated, subsequent quenching with solid carbon dioxide (dry ice) would furnish the desired this compound. The regioselectivity of the lithiation step is crucial and can be influenced by directing groups and reaction conditions.

An alternative, multi-step approach could involve the nitration of 2-bromobenzothiazole, which would likely occur on the benzene ring. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction using cyanide, would introduce a nitrile group. Hydrolysis of the nitrile would then yield the carboxylic acid. The regiochemistry of the initial nitration step would be a critical determinant of the final product's structure. Research on the condensation of 4-amino-3-mercaptobenzoic acid with aldehydes has led to the formation of 2-substituted benzothiazole-6-carboxylic acids, highlighting the utility of pre-functionalized starting materials. researchgate.net

Innovations in Synthetic Protocols for Enhanced Sustainability

The drive towards green chemistry has spurred the development of more environmentally benign and efficient methods for the synthesis of benzothiazole derivatives. These innovations focus on reducing waste, minimizing energy consumption, and avoiding hazardous reagents.

Microwave-Assisted Reaction Systems

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. nih.gov In the context of benzothiazole synthesis, microwave-assisted methods have been successfully employed for the condensation of 2-aminothiophenols with various carbonyl compounds. scielo.brnih.govias.ac.in For instance, the one-pot synthesis of benzothiazole libraries has been achieved via a PIFA-promoted cyclocondensation under microwave irradiation, demonstrating good to excellent yields. ias.ac.in The synthesis of 2-alkyl/arylbenzothiazoles has been accomplished by irradiating a mixture of o-aminothiophenol and alkyl/aryl acylacetonitriles at 200 °C for just 10 minutes, resulting in very good to excellent yields. mdpi.com Furthermore, the synthesis of imidazolidines derived from 2-aminobenzothiazole (B30445) has also been efficiently carried out using microwave irradiation. researchgate.net These examples underscore the potential of microwave technology to expedite the synthesis of precursors to this compound. nih.govnih.govdergipark.org.tr

| Reaction Type | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Cyclocondensation | PIFA, one-pot | Not specified | Good to excellent | ias.ac.in |

| Condensation | Solvent-free, 200°C | 10 min | Very good to excellent | mdpi.com |

| Imidazolidine synthesis | Absolute ethanol/THF | Not specified | Not specified | researchgate.net |

Catalyst-Free and Solvent-Free Reaction Environments

The elimination of catalysts and solvents represents a significant step towards truly green synthesis. Several catalyst-free and solvent-free methods for the preparation of benzothiazoles have been reported. nih.govkjscollege.com These reactions are often driven by the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures or microwave irradiation. For example, a series of benzothiazole derivatives were synthesized in good to excellent yields by reacting 2-aminothiophenol with aromatic benzoyl chlorides at room temperature without any solvent. nih.gov Another approach involves the reaction of 2-aminothiophenols with aldehydes under solvent-free conditions, facilitated by ultrasound irradiation, which also allows for catalyst recycling. kjscollege.com The synthesis of 2-alkyl and aryl-substituted benzothiazoles has been achieved by simply mixing 2-aminothiophenols with N-organylthioamides in the presence of CBr4 without a metal catalyst. kjscollege.com These methodologies offer advantages in terms of reduced waste, simplified work-up procedures, and lower environmental impact.

| Reactants | Conditions | Yield | Reference |

| 2-Aminothiophenol, Aromatic benzoyl chlorides | Room temperature, solvent-free | Good to excellent | nih.gov |

| 2-Aminothiophenol, Aldehydes | Ultrasound, solvent-free | Excellent | kjscollege.com |

| 2-Aminothiophenols, N-Organylthioamides | CBr4, metal-catalyst-free | Not specified | kjscollege.com |

Development and Application of Heterogeneous and Recyclable Catalysts

Heterogeneous catalysts are gaining prominence in organic synthesis due to their ease of separation from the reaction mixture and potential for recycling, which aligns with the principles of green chemistry. orgchemres.org In benzothiazole synthesis, various solid-supported catalysts have been developed. For instance, silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) has been used for the preparation of benzothiazole derivatives from acyl chlorides and ortho-aminothiophenol under solvent-free conditions. orgchemres.org Zeolites have also been employed as reusable catalysts for the microwave-assisted solvent-free synthesis of substituted benzothiazoles. More recently, graphitic carbon nitride (g-C3N4), a metal-free heterogeneous photocatalyst, has been used for the visible-light-induced synthesis of benzothiazole derivatives, with the catalyst being recyclable for multiple reaction cycles without significant loss of activity. ias.ac.innih.gov The development of such recyclable catalytic systems is crucial for the sustainable production of functionalized benzothiazoles. nih.gov

| Catalyst | Reaction | Conditions | Recyclability | Reference |

| NaHSO4-SiO2 | Acyl chlorides + o-aminothiophenol | Solvent-free | Not specified | orgchemres.org |

| NaY Zeolite | 2-Mercaptobenzothiazole + Hydrazine (B178648) hydrate | Microwave, solvent-free | Reusable | |

| g-C3N4 | Intramolecular C-H functionalization/C-S bond formation | Visible light | Multiple cycles | ias.ac.innih.gov |

Chemical Transformations and Derivatization Studies of 2 Bromo Benzothiazole 4 Carboxylic Acid

Reactivity Profile of the 2-Bromo Substituent

The bromine atom at the 2-position of the benzothiazole (B30560) ring is a key handle for introducing structural diversity. Its reactivity is influenced by the electron-withdrawing nature of the benzothiazole system, making it susceptible to both nucleophilic displacement and various cross-coupling reactions.

Nucleophilic Displacement Reactions

The C2-position of the benzothiazole ring is activated towards nucleophilic aromatic substitution (SNAr). The bromine atom can be displaced by a variety of nucleophiles, typically through an addition-elimination mechanism. rsc.org The reactivity at this position is generally high, allowing for the introduction of heteroatom substituents.

Studies on related 2-halogenothiazoles have shown that they readily react with nucleophiles like thiols. For instance, the reaction of 2-chlorothiazoles with benzenethiolate (B8638828) ions in methanol (B129727) has been kinetically investigated, confirming the high susceptibility of the 2-position to nucleophilic attack. rsc.org The thiazole (B1198619) system is highly sensitive to substituent effects, which can modulate the reaction rate. rsc.org In the case of 2-Bromo-benzothiazole-4-carboxylic acid, nucleophiles such as amines, alcohols, and thiols can replace the bromo group, providing access to 2-amino, 2-alkoxy, and 2-thioether derivatives, respectively. The reaction conditions often involve a suitable base and solvent to facilitate the displacement. For example, nucleophile-induced ring contraction has been observed in related pyrrolo[2,1-c] mdpi.combenzothiazine systems, where the initial step is the attack of a nucleophile on an electrophilic carbon center. beilstein-journals.orgnih.gov

Cross-Coupling Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C2-position, significantly expanding the molecular complexity of the benzothiazole scaffold.

Suzuki-Miyaura Coupling: This reaction is a highly efficient method for creating carbon-carbon bonds by coupling the 2-bromo position with an organoboron reagent, typically an aryl or vinyl boronic acid or ester. The reaction is catalyzed by a palladium complex in the presence of a base. A ligand-free Suzuki-Miyaura coupling methodology has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, which proceeds through a palladacyclic intermediate formed by the coordination of the benzothiazole nitrogen. nih.gov This method has been used to synthesize a variety of 2-arylbenzothiazoles with good to excellent yields. nih.gov The general applicability of Suzuki-Miyaura coupling to ortho-bromoanilines, which share some electronic features with 2-bromobenzothiazoles, further highlights its robustness for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) linkages. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | Good | mdpi.com |

| Arylboronic acids | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80-95% | nih.gov |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the 2-bromo substituent and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex, often in conjunction with a copper(I) co-catalyst (e.g., CuI), and an amine base. organic-chemistry.orgbeilstein-journals.org This methodology provides a direct route to 2-alkynylbenzothiazoles, which are valuable intermediates for further transformations. While direct examples on this compound are specific, the coupling of 4-bromo-2-methylthiazole (B1272499) with alkynes demonstrates the feasibility of this reaction on the thiazole core. researchgate.net A related decarbonylative Sonogashira coupling has also been developed, which uses carboxylic acids as electrophilic partners by activating them as mixed anhydrides, though this modifies the carboxylic acid moiety rather than the bromo substituent. nih.govrsc.org

Table 2: Typical Sonogashira Coupling Reagents

| Component | Example | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the oxidative addition/reductive elimination cycle |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of copper acetylide |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HX by-product and aids alkyne deprotonation |

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.orgacsgcipr.org This palladium-catalyzed reaction couples the 2-bromo position with a wide range of primary or secondary amines, including anilines and heterocyclic amines. wikipedia.orgnih.gov The reaction requires a palladium precatalyst, a phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and a strong base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). nih.govsemanticscholar.org The choice of ligand and base is crucial and is often optimized for the specific amine coupling partner. semanticscholar.org This reaction provides a versatile route to various 2-aminobenzothiazole (B30445) derivatives, which are prevalent in medicinal chemistry.

Chemical Modifications of the 4-Carboxylic Acid Moiety

The carboxylic acid group at the 4-position is another versatile functional handle, allowing for a different set of chemical transformations to diversify the benzothiazole scaffold.

Esterification and Amidation for Scaffold Diversity

Esterification: The carboxylic acid can be readily converted into its corresponding esters through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common approach. For instance, the methyl ester of 2-bromo-6-chlorobenzothiazole-4-carboxylic acid was prepared in near-quantitative yield by refluxing with methanol and sulfuric acid.

Amidation: The formation of amides from the carboxylic acid group introduces another key structural motif. Direct amidation with an amine can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides, which activate the carboxylic acid in situ. bohrium.com Alternatively, a two-step procedure is highly effective: first, the carboxylic acid is converted to a more reactive intermediate like an acid chloride, which then readily reacts with an amine to form the amide. bohrium.com A series of benzothiazole amide derivatives have been synthesized via nucleophilic acyl substitution between 2-aminobenzothiazole and various cinnamic acid compounds, showcasing the utility of this linkage. rsc.org Furthermore, enzymatic approaches using Carboxylic Acid Reductases (CARs) have been explored for amide bond formation under mild, aqueous conditions. polimi.it

Table 3: Common Amidation Methods

| Method | Reagents | Key Features |

|---|---|---|

| Direct Coupling | Amine, DCC or HATU/EDC | One-pot procedure, mild conditions |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Two-step process, highly reactive intermediate, generally high yields |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a challenging transformation for aromatic carboxylic acids. The stability of the aryl-carboxyl bond often requires harsh conditions, such as high temperatures and the use of metal catalysts, typically copper in a protic solvent. While specific protocols for this compound are not widely documented, related decarboxylative cross-coupling reactions exist. For example, a decarboxylative bromination has been reported that converts carboxylic acids to aryl bromides, which then undergo Sonogashira coupling. rsc.org This suggests that achieving simple decarboxylation to yield 2-bromobenzothiazole (B1268465) might require specialized conditions, and it is often more synthetically feasible to build the 2-bromobenzothiazole core through other routes if the decarboxylated product is the target.

Conversion to Reactive Acid Halides and Anhydrides

To enhance the reactivity of the carboxylic acid, it is often converted into more electrophilic derivatives such as acid halides or anhydrides.

Acid Halides: The most common acid halide is the acid chloride, which is a versatile intermediate for acylation reactions. It can be synthesized by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 2-bromo-benzothiazole-4-carbonyl chloride is a highly reactive species that can be used immediately for reactions such as amidation or Friedel-Crafts acylation to form ketones. bohrium.comresearchgate.net

Anhydrides: The carboxylic acid can also be converted into an anhydride (B1165640). Symmetrical anhydrides can be formed, but more commonly, mixed anhydrides are generated in situ to act as activated intermediates. For example, in the context of decarbonylative cross-coupling, a mixed anhydride is formed by reacting the carboxylic acid with an activating agent, which then undergoes oxidative addition to a palladium catalyst. nih.gov These activated species are crucial for facilitating reactions that would otherwise be difficult with the free carboxylic acid.

Ancillary Functionalization of the Benzothiazole Ring System

The reactivity of the benzene (B151609) ring fused to the thiazole moiety in this compound offers avenues for further molecular elaboration. The electronic nature of the benzothiazole system, influenced by the electron-withdrawing carboxylic acid and the bromine atom, as well as the heteroatoms in the thiazole ring, dictates the regioselectivity of substitution reactions.

Positional Functionalization at C-5, C-6, and C-7

The introduction of new functional groups at the C-5, C-6, and C-7 positions of the this compound core is a key strategy for modulating its biological and material properties. However, detailed studies specifically documenting the direct functionalization of this compound at these positions are not extensively reported in publicly available literature. General principles of electrophilic aromatic substitution on benzothiazole derivatives suggest that the electron-donating or withdrawing nature of the substituents already present on the ring will direct incoming electrophiles. For instance, nitration or halogenation reactions would be expected to proceed at specific positions based on the combined directing effects of the bromo, carboxyl, and thiazole ring moieties.

While direct experimental data on this compound is scarce, related research on other benzothiazole derivatives can provide insights. For example, studies on the bromination of aminobenzothiazoles have been conducted, though these substrates differ significantly in their electronic properties.

Table 1: Potential Positional Functionalization Reactions (Hypothetical based on general principles)

| Reaction Type | Reagents and Conditions | Potential Product |

| Nitration | HNO₃/H₂SO₄ | 2-Bromo-nitro-benzothiazole-4-carboxylic acid |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 2-Bromo-halo-benzothiazole-4-carboxylic acid |

| Sulfonation | Fuming H₂SO₄ | 2-Bromo-sulfonic acid-benzothiazole-4-carboxylic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Bromo-acyl-benzothiazole-4-carboxylic acid |

Note: The exact position of substitution (C-5, C-6, or C-7) would depend on the complex interplay of electronic and steric factors and would require experimental verification.

Heterocyclic Ring Alterations and Fused System Syntheses

The transformation of the benzothiazole ring or its use as a building block for the synthesis of more complex fused heterocyclic systems represents an advanced derivatization strategy. Such modifications can lead to novel molecular scaffolds with unique three-dimensional structures and potentially enhanced biological activities.

Research in this area often involves multi-step synthetic sequences. For instance, the 2-bromo and 4-carboxylic acid groups can be chemically manipulated to facilitate intramolecular cyclizations or to act as handles for the annulation of additional rings. One potential approach could involve the conversion of the carboxylic acid to an amine or another reactive functional group, which could then participate in a ring-closing reaction with a suitably positioned substituent on the benzene ring.

While specific examples starting from this compound are not readily found, the synthesis of fused systems from other benzothiazole derivatives is documented. For example, pyrimidobenzothiazoles have been synthesized from 2-aminobenzothiazoles. These methodologies could potentially be adapted to derivatives of this compound after appropriate functional group interconversions.

Table 2: Examples of Fused Heterocyclic Systems Derived from Benzothiazoles

| Fused System | Precursor Type | Synthetic Method |

| Pyrimidobenzothiazoles | 2-Aminobenzothiazoles | Condensation with β-ketoesters or alkynoic acids rsc.org |

| Thiazolopyrimidines | 2-Aminobenzothiazoles | Multi-component reactions tandfonline.com |

| Benzothiazolo[3,2-a]quinolones | Substituted benzothiazoles | Intramolecular cyclization |

The exploration of these chemical transformations on this compound holds promise for the development of new chemical entities with tailored properties for various applications. Further research is needed to experimentally validate and expand upon the potential synthetic pathways outlined here.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the behavior of 2-Bromo-benzothiazole-4-carboxylic acid. These methods, particularly Density Functional Theory (DFT), have been proven to accurately and consistently determine the molecular geometry, vibrational frequencies, and electrical characteristics of organic molecules, including many benzothiazole (B30560) derivatives. nbu.edu.sa

The first step in the computational study of a molecule is typically geometry optimization, which aims to find the lowest energy arrangement of atoms in space. nbu.edu.saresearchgate.net For benzothiazole derivatives, this is commonly performed using Density Functional Theory (DFT) methods, such as the B3LYP functional, combined with a suitable basis set like 6-311G++(d,p). nbu.edu.samdpi.com This level of theory has been successfully used to calculate the geometrical parameters of various substituted benzothiazoles. mdpi.com

The optimization process for this compound would yield key structural parameters, including bond lengths, bond angles, and dihedral angles. The presence of the carboxylic acid group at the 4-position introduces the possibility of different conformers due to rotation around the C-C single bond connecting it to the benzothiazole ring. Conformational analysis helps identify the most stable conformer by comparing the relative energies of these different spatial arrangements. For some 2-substituted benzothiazoles, two main conformers (Form A and Form B) have been identified, with rotational barriers ranging from 5.73 to 9.78 kcal/mol. nbu.edu.sa A similar analysis for this compound would be crucial to understanding its preferred three-dimensional structure.

| Parameter | Predicted Value |

|---|---|

| C=N Bond Length (Å) | ~1.29 - 1.34 |

| C-S Bond Length (Å) | ~1.75 - 1.78 |

| C-Br Bond Length (Å) | ~1.88 - 1.92 |

| C-C (Aromatic) Bond Length (Å) | ~1.38 - 1.48 |

| C-S-C Bond Angle (°) | ~88 - 90 |

| S-C=N Bond Angle (°) | ~114 - 116 |

The electronic properties of a molecule are key to its reactivity. numberanalytics.com Frontier Molecular Orbital (FMO) theory is a critical tool for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comscirp.orgwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. numberanalytics.com The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive and kinetically less stable, as electrons can be more easily excited to a higher energy state. mdpi.comscirp.org

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecular surface. scirp.orgscirp.org It uses a color-coded scheme to identify regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. scirp.orgscirp.orgdtic.mil For this compound, negative potential would be expected around the nitrogen atom, the sulfur atom, and the carbonyl oxygen of the carboxylic acid, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding. scirp.orgscirp.org

| Parameter | Definition | Predicted Trend/Value |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -6.5 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.8 to -2.5 |

| Energy Gap (ΔE) (eV) | ELUMO - EHOMO | ~ 3.5 - 4.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High (Indicates stability) |

| Electrophilicity Index (ω) | μ2 / 2η (μ = chemical potential) | Moderate to High |

Computational methods can accurately predict the vibrational frequencies of molecules, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. cardiff.ac.ukarxiv.org By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. nbu.edu.sacore.ac.uk Comparing this theoretical spectrum with experimental data is a powerful method for confirming the molecular structure and assigning specific vibrational modes to observed spectral bands. core.ac.ukresearchgate.net

For this compound, theoretical calculations would predict characteristic vibrational modes. For instance, the stretching vibration of the carbonyl group (C=O) in the carboxylic acid is expected to produce a strong band in the IR spectrum, typically in the range of 1700-1750 cm⁻¹. mdpi.com Other key vibrations would include the O-H stretch of the carboxylic acid, C-H stretching modes of the aromatic ring, C=N stretching of the thiazole (B1198619) ring, and the C-Br stretching vibration. mdpi.commdpi.com The absence of any imaginary frequencies in the calculated spectrum confirms that the optimized structure corresponds to a true energy minimum. researchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3400 - 3600 (unscaled) | Broad, Strong |

| C-H Stretch (Aromatic) | ~3050 - 3150 | Medium |

| C=O Stretch (Carboxylic Acid) | ~1700 - 1750 | Strong |

| C=N Stretch (Thiazole Ring) | ~1620 - 1650 | Medium to Strong |

| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium to Strong |

| C-O Stretch (Carboxylic Acid) | ~1200 - 1300 | Medium |

| C-Br Stretch | ~500 - 650 | Medium |

Theoretical calculations are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a widely accepted and accurate approach for calculating the ¹³C and ¹H NMR chemical shifts of molecules, including benzothiazole derivatives. mdpi.com These calculations are typically performed at the DFT level of theory, often incorporating a solvent model to better simulate experimental conditions. mdpi.com

The predicted chemical shifts for this compound can be compared with experimental NMR data to aid in the complete and unambiguous assignment of all proton and carbon signals in the spectra. mdpi.comuq.edu.au This is particularly useful for complex aromatic systems where spectral overlap can make assignments challenging. Studies on similar compounds have shown a good correlation between calculated and experimental chemical shift values. mdpi.com

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H (Aromatic) | 7.5 - 8.5 | - |

| H (Carboxylic Acid) | > 10.0 | - |

| C-2 (C-Br) | - | ~140 - 150 |

| C-4 (C-COOH) | - | ~130 - 135 |

| C (Aromatic) | - | ~120 - 140 |

| C (Carbonyl) | - | ~165 - 175 |

Theoretical Mechanistic Studies and Reactivity Analysis

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. It allows for the detailed investigation of reaction mechanisms, including the identification of transition states and intermediate species that may be difficult or impossible to observe experimentally. nih.gov

For this compound, theoretical studies could elucidate the mechanisms of several important reactions. For example, the nucleophilic substitution of the bromine atom at the C2 position is a key transformation. nih.gov Computational modeling could map the potential energy surface for this reaction, identifying the transition state structure and calculating the activation energy barrier. This would provide insight into the reaction kinetics and the feasibility of the substitution with various nucleophiles. nih.gov

Similarly, reactions involving the carboxylic acid group, such as Fischer esterification, could be studied. libretexts.org Theoretical calculations can model the protonation of the carbonyl oxygen, the subsequent nucleophilic attack by an alcohol, and the formation of the tetrahedral intermediate, providing a step-by-step energetic profile of the entire reaction pathway. libretexts.org Such studies have been used to understand the bioactivation of other benzothiazole derivatives, where quantum mechanical calculations helped identify reactive nitrenium ion intermediates formed during metabolism. nih.gov These theoretical approaches provide a molecular-level understanding of reactivity that is essential for designing new synthetic routes and predicting the chemical behavior of this compound.

Analysis of Substituent Effects on Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic studies on this compound are not extensively documented, the principles of substituent effects on related heterocyclic systems provide a strong framework for understanding its reactivity. The reactivity of benzothiazole derivatives, like other aromatic systems, is heavily influenced by the electronic nature of their substituents. researchgate.net

Theoretical calculations, such as those using Density Functional Theory (DFT), can elucidate these effects by examining molecular orbitals and electronic properties. researchgate.net For a series of benzothiazole derivatives, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO-LUMO energy gap can reveal the chemical reactivity and kinetic stability of the molecule. For instance, a study on various substituted benzothiazoles showed that a compound with a trifluoromethyl (CF3) group, a strong electron-withelectron-withdrawing, had the lowest HOMO-LUMO energy gap, suggesting higher reactivity, while an unsubstituted compound had the highest gap. researchgate.net

Studies on other heterocyclic compounds, like benzofuroxans, have demonstrated that electron-withdrawing groups (e.g., nitro, chloro) can increase the rate of reaction, while electron-donating groups (e.g., methyl) can have the opposite effect. researchgate.net This is often visualized through a Hammett plot, where a linear relationship between the logarithm of the reaction rate constant and the substituent constant (σ) indicates that the reaction is sensitive to the electronic effects of the substituents. researchgate.net Similarly, in studies of benzoquinone derivatives, electron-withdrawing groups were found to significantly enhance reactivity, while electron-donating groups decreased it. nih.gov

These findings suggest that the bromo and carboxylic acid groups on the this compound scaffold would significantly influence its reaction kinetics and thermodynamics. The bromine atom acts as an electron-withdrawing group through induction but can be a weak donating group through resonance, while the carboxylic acid group is strongly electron-withdrawing. These electronic properties are critical in predicting how the molecule will participate in chemical reactions, such as nucleophilic aromatic substitution.

Table 1: Impact of Substituent Groups on Reactivity in Heterocyclic Compounds

| Compound Class | Substituent Type | Effect on Reaction Rate | Reference |

|---|---|---|---|

| Benzofuroxans | Electron-withdrawing (e.g., NO₂, Cl) | Increase | researchgate.net |

| Benzofuroxans | Electron-donating (e.g., CH₃) | Decrease | researchgate.net |

| Benzoquinones | Electron-withdrawing (e.g., Cl) | Increase | nih.gov |

| Benzoquinones | Electron-donating (e.g., CH₃, (CH₃)₃C) | Decrease | nih.gov |

| Benzothiazoles | Electron-withdrawing (e.g., CF₃) | Lower HOMO-LUMO gap (implies higher reactivity) | researchgate.net |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are powerful tools for exploring the behavior of benzothiazole derivatives at an atomic level, providing insights that are often inaccessible through experimental methods alone.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is widely used in drug design to understand how a potential drug molecule, or ligand, might interact with a biological target, typically a protein or enzyme. For benzothiazole derivatives, docking studies have been instrumental in identifying potential therapeutic targets and elucidating the structural basis for their biological activity. biointerfaceresearch.comf1000research.comnih.gov

For example, docking studies on novel benzothiazole derivatives have been used to investigate their potential as antimicrobial agents by targeting the dihydropteroate (B1496061) synthase (DHPS) enzyme. mdpi.com Other research has explored the interactions of benzothiazole compounds with E. coli dihydroorotase, revealing how these molecules can lodge into the active site, forming hydrogen bonds and hydrophobic interactions that may inhibit enzyme function. nih.govresearchgate.net In the field of oncology, docking has been used to design benzothiazole-thiazole hybrids as potent inhibitors of the p56lck enzyme, a protein kinase involved in cancer. biointerfaceresearch.com These studies provide critical information on binding patterns, including interactions with key amino acid residues in the target's active site. biointerfaceresearch.com

Table 2: Examples of Molecular Docking Studies on Benzothiazole Derivatives

| Benzothiazole Derivative Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| N-sulfonamide 2-pyridone derivatives | Dihydropteroate Synthase (DHPS) | Identified compounds with IC50 values comparable to the standard drug, sulfadiazine. | mdpi.com |

| Benzothiazole-thiazole hybrids | p56lck protein kinase | Identified competitive inhibitors and revealed structural features required for inhibition. | biointerfaceresearch.com |

| Hybrids with hydroxamic acid | Histone Deacetylase 8 (HDAC8) | A derivative linked via p-aminobenzoic acid recorded the lowest docking score, indicating high potential inhibitory activity. | f1000research.com |

| General benzothiazole derivatives | E. coli Dihydroorotase | Showed formation of hydrogen bonds with active site residues (LEU222, ASN44) and strong hydrophobic interactions. | nih.govresearchgate.net |

Dynamics Simulations to Explore Conformational Behavior and Binding Events

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the physical movements of atoms and molecules over time. nih.gov For benzothiazole derivatives, MD simulations are used to assess the stability of the ligand-target complexes predicted by molecular docking. biointerfaceresearch.comnih.gov

A typical MD simulation of a protein-ligand complex runs for nanoseconds to analyze its dynamic evolution. nih.gov A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure. A complex that reaches a stable equilibrium with low RMSD fluctuations is considered more stable. nih.gov

MD simulations have been applied to benzothiazole analogs complexed with the p56lck kinase, confirming the stability of the docked conformations. biointerfaceresearch.com In another study on chalcone-thiazole derivatives, MD simulations were used not only to confirm binding stability with DNA gyrase B but also to analyze ligand properties throughout the simulation, such as the Radius of Gyration (RoG) and Molecular Surface Area (MolSA), which provide insights into the ligand's conformational behavior. nih.gov These simulations can also reveal the importance of water bridges and specific hydrogen bond interactions in maintaining the stability of the complex over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity. nih.gov

For benzothiazole derivatives and related compounds, QSAR models have been developed to predict their activity as antibacterial agents, anti-influenza agents, and P-glycoprotein inhibitors. nih.govnih.govresearchgate.net These models are built using a set of known active compounds (a training set) and are then validated to ensure their predictive power.

The process involves calculating a wide range of molecular descriptors, which can be categorized as:

2D Descriptors: Based on the 2D structure, including constitutional, topological, and connectivity indices.

3D Descriptors: Based on the 3D conformation, including steric (e.g., molecular volume) and electronic (e.g., dipole moment) properties. nih.gov

Physicochemical Descriptors: Such as hydrophobicity (logP) and molecular refractivity. researchgate.net

Statistical methods like Multiple Linear Regression (MLR) and machine learning algorithms are then used to build the QSAR equation. nih.govresearchgate.net For example, a QSAR analysis of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones found that molecules with greater hydrophobic character and a lower dipole moment were more effective antibacterial agents. researchgate.net Similarly, a 3D-QSAR study on thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors revealed that steric and hydrophobic features were key contributors to their anti-influenza activity. nih.gov These models serve as valuable guides for optimizing lead compounds and designing new molecules with enhanced biological activity.

Advanced Spectroscopic and Analytical Characterization Techniques for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful technique for elucidating the molecular structure of 2-Bromo-benzothiazole-4-carboxylic acid in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer primary structural information. In a typical ¹H NMR spectrum of a benzothiazole (B30560) derivative, protons on the aromatic ring will appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The acidic proton of the carboxylic acid group is highly characteristic and usually appears as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), although its position can be highly dependent on the solvent and concentration. libretexts.org

For the ¹³C NMR spectrum, the carbon atoms of the benzothiazole ring and the carboxylic acid group resonate at specific chemical shifts. The carbonyl carbon of the carboxylic acid is particularly diagnostic, appearing significantly downfield (δ 165-185 ppm). libretexts.org Aromatic and thiazole (B1198619) carbons appear in the δ 110-160 ppm range.

Two-dimensional (2D) NMR experiments are employed to establish definitive proton-proton and proton-carbon correlations.

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to map out the proton connectivity within the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons (like the carbonyl carbon and the carbons of the benzothiazole core attached to substituents) and piecing together the complete molecular structure.

While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on data from analogous compounds like 2-aminobenzoic acids and other benzothiazole derivatives. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid Proton (-COOH) | 10.0 - 13.0 | Broad singlet, position is solvent and concentration dependent. libretexts.org |

| Aromatic Protons (Ar-H) | 7.5 - 8.5 | Complex multiplet pattern depending on coupling constants. |

| Carbonyl Carbon (-COOH) | 165 - 185 | Diagnostic for the carboxylic acid group. libretexts.org |

| Aromatic Carbons (Ar-C) | 115 - 155 | Includes carbons of the benzene and thiazole rings. |

| Carbon-Bromine (C-Br) | ~110 - 120 | The carbon atom directly attached to the bromine atom. |

Advanced NMR techniques can be utilized to study dynamic processes within the molecule. For instance, variable-temperature (VT) NMR could be employed to investigate restricted rotation around the single bond connecting the carboxylic acid group to the benzothiazole ring. Such studies can provide insights into the conformational preferences and energy barriers of the molecule in solution. While specific dynamic NMR studies on 2-bromo-4,6-dimethyl-1,3-benzothiazole or the target acid are not prominently documented, this remains a powerful potential application for deeper molecular understanding. americanelements.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and confirming the elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula of this compound is C₈H₄BrNO₂S. HRMS can distinguish this formula from other potential structures with the same nominal mass. The presence of bromine is uniquely identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. docbrown.info

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₄BrNO₂S |

| Monoisotopic Mass (for ⁷⁹Br) | 256.9197 Da |

| Monoisotopic Mass (for ⁸¹Br) | 258.9177 Da |

| Expected Isotopic Pattern | Two peaks at [M]⁺ and [M+2]⁺ with ~1:1 intensity ratio. |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is a molecular fingerprint that can be used to confirm the structure. For this compound, key fragmentation pathways would likely include:

Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, resulting in a peak at [M-17]⁺. libretexts.org

Loss of the carboxyl group (-•COOH): Another characteristic fragmentation, leading to a peak at [M-45]⁺. libretexts.org

Loss of bromine radical (-•Br): Cleavage of the C-Br bond would produce a fragment at [M-79]⁺ or [M-81]⁺.

Decarboxylation followed by loss of CO: The benzothiazole ring itself can fragment, although it is relatively stable.

Analysis of these fragmentation patterns provides corroborative evidence for the proposed structure. libretexts.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

In the IR spectrum of this compound, the most prominent absorption bands are associated with the carboxylic acid group. A very broad O-H stretching band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded dimers formed by carboxylic acids in the solid state. libretexts.org The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp band between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. libretexts.orgspectroscopyonline.com

Other significant vibrations include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations from the benzothiazole ring system (in the 1400-1600 cm⁻¹ region), and the C-O stretching of the carboxylic acid (1210-1320 cm⁻¹). spectroscopyonline.comlibretexts.org The C-Br stretching vibration is expected at lower frequencies, typically in the 515-690 cm⁻¹ range. libretexts.org

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong signal. The symmetric vibrations of the aromatic ring system are often more intense in the Raman spectrum than in the IR spectrum, providing valuable information about the core structure. researchgate.netias.ac.in

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Very Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium to Weak |

| Benzothiazole Ring | C=C, C=N stretch | 1400 - 1600 | Medium to Strong |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |

| Aromatic Ring | C-H bend (out-of-plane) | 750 - 900 | Strong |

| C-Br Bond | C-Br stretch | 515 - 690 | Medium to Strong |

X-ray Crystallography for Single-Crystal Structure Determination

There are no published studies providing single-crystal X-ray diffraction data for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles, which are essential for a complete structural elucidation, remains undetermined.

While crystallographic studies have been conducted on related benzothiazole derivatives, the specific substitution pattern of a bromo group at the 2-position and a carboxylic acid group at the 4-position of the benzothiazole core has not been reported in the context of X-ray crystallography.

Spectrophotometric Methodologies for Physicochemical Parameter Determination (e.g., acid dissociation constants)

Similarly, there is a lack of specific research focused on the spectrophotometric determination of the acid dissociation constant (pKa) for this compound. The pKa value is a critical physicochemical parameter that provides insight into the compound's degree of ionization at different pH values. Spectrophotometry is a common and effective technique for determining pKa values by monitoring changes in the UV-Vis absorption spectrum as a function of pH.

Although general methodologies for determining the pKa of various benzothiazole derivatives using spectrophotometry have been described in the literature, specific experimental data, including the pKa value for this compound, have not been published. This absence of data prevents a detailed discussion of its acidic properties based on this analytical technique.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Privileged Scaffold in Modern Medicinal Chemistry Research

The benzothiazole (B30560) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. researchgate.nettandfonline.com This characteristic has led to its extensive use in the development of therapeutic agents for a wide array of diseases, including cancer, infections, and inflammatory conditions. tandfonline.comjchemrev.com The specific structure of 2-bromo-benzothiazole-4-carboxylic acid offers medicinal chemists a strategic starting point for creating diverse libraries of compounds for biological screening.

The rational design of new drugs often begins with a core scaffold like benzothiazole, which is then systematically modified to optimize interactions with a biological target. The this compound moiety is particularly useful in this context. The bromine atom at the 2-position is an excellent leaving group for nucleophilic aromatic substitution and a key reactant in metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. researchgate.netnih.gov

A common synthetic strategy involves the cyclization of 2-aminothiophenols with carboxylic acids or their derivatives. derpharmachemica.commdpi.com To specifically obtain the 2-bromo functionality, a Sandmeyer reaction can be employed on a precursor like 2-aminobenzo[d]thiazole-6-carboxylic acid, where the amino group is converted to a bromo group. nih.gov This process is a key step in the synthesis of advanced intermediates for drug development. For instance, in the creation of inhibitors for Heat Shock Protein 90 (Hsp90), a 2-bromo benzothiazole derivative was generated and subsequently reacted with various amines to explore the structure-activity relationships at this position. nih.gov Similarly, the synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylates has been achieved through the cyclization of 4-aminobenzoates using potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid, demonstrating a reliable pathway to functionalized benzothiazole cores. acs.org

Derivatives of this compound are instrumental in creating molecular probes to study the intricate interactions between small molecules (ligands) and biological macromolecules like enzymes and receptors. The benzothiazole scaffold itself can engage in specific, high-affinity interactions within protein binding pockets. For example, in studies of DNA gyrase inhibitors, the benzothiazole core was observed to form a cation-π stacking interaction with an arginine residue (Arg76), while the carboxylate group formed a salt bridge with another arginine (Arg136), anchoring the inhibitor in the active site. acs.org

Furthermore, the benzothiazole structure is a known fluorophore. This property is exploited in the design of fluorescent probes for biological imaging. nih.gov By modifying the benzothiazole core, researchers can create molecules that exhibit changes in their fluorescent properties—such as an increase in fluorescence quantum yield—upon binding to a target. nih.gov This "light-up" capability is highly valuable for visualizing biological structures and processes, such as the detection of amyloid-β plaques in Alzheimer's disease research. nih.gov The ability to attach different functional groups via the bromo and carboxylic acid handles allows for the fine-tuning of these probes for specific targets and environments.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific molecular features influence biological activity. The this compound scaffold is an ideal platform for such investigations. The bromo and carboxylic acid groups serve as key modification points to systematically alter the compound's size, shape, and electronic properties.

Research has shown that the presence and position of a bromo substituent can significantly enhance the pharmacological effects of benzothiazole-based compounds. jchemrev.com In one study focused on developing dual inhibitors for fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), a series of benzothiazole-phenyl analogs were synthesized and tested. nih.gov The SAR analysis revealed how different substituents on the phenyl ring, attached via the benzothiazole core, modulated the inhibitory activity against these two enzymes. nih.gov In another example involving Hsp90 inhibitors, various amines were introduced at the 2-position by substituting the bromine atom, which allowed researchers to systematically probe the binding pocket and establish clear SAR. nih.gov These studies underscore the importance of the 2-bromo-benzothiazole core as a versatile template for optimizing drug candidates.

| Scaffold | Target | Modification Site | Key Finding | Reference |

|---|---|---|---|---|

| Benzothiazole | Hsp90 C-Terminal Domain | Position 2 (via 2-bromo intermediate) | Introduction of various amines via nucleophilic substitution of bromine allowed for probing of the binding site and establishing SAR for antiproliferative activity. | nih.gov |

| Benzothiazole-phenyl | FAAH and sEH | Substituents on a coupled phenyl ring | Systematic variation of substituents led to the identification of potent dual inhibitors. | nih.gov |

| Benzothiazole | DNA Gyrase | Positions 4 and 6 | The carboxylic acid at position 6 forms a key salt bridge, while substituents at position 4 influence binding and ADMET properties. | acs.org |

| Benzothiazole | General Anti-inflammatory | Bromo substituents | Research has indicated that bromo substituents can increase the anti-inflammatory and analgesic effects of certain benzothiazole derivatives. | jchemrev.com |

Precursor for Functional Materials Research

Beyond its role in medicine, this compound is a valuable precursor in materials science. Its distinct reactive sites—the bromo group amenable to coupling reactions and the carboxylic acid capable of forming esters and amides—make it a highly adaptable building block for creating functional organic materials.

The bifunctional nature of this compound makes it an excellent candidate for use as a monomer in polymerization reactions. The carboxylic acid group can readily undergo condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. The benzothiazole unit, when incorporated into the polymer backbone, can impart desirable properties such as thermal stability, rigidity, and specific optoelectronic characteristics.

Simultaneously, the bromo group can be utilized in post-polymerization modification or directly in polymerization schemes involving cross-coupling reactions, such as Suzuki or Stille couplings. This approach is particularly relevant for the synthesis of conjugated polymers, where the benzothiazole ring can contribute to the electronic properties of the material, making them suitable for applications in organic electronics like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The benzothiazole moiety is known for its applications in material sciences, contributing to structural diversity and functionality. researchgate.net

The this compound structure is an excellent starting point for designing tailored ligands for coordination chemistry. The benzothiazole ring itself contains nitrogen and sulfur heteroatoms that can act as coordination sites for metal ions. biointerfaceresearch.commdpi.com The addition of the carboxylic acid group at the 4-position provides a strong, anionic coordinating group (carboxylate), enhancing the ligand's ability to form stable metal complexes.

This has been demonstrated in studies where benzothiazole-derived ligands were used to synthesize Co(III) and Ru(III) complexes with potential biological applications. biointerfaceresearch.com The ability to modify the ligand at the 2-position, by replacing the bromine atom, allows for the fine-tuning of the electronic and steric properties of the resulting metal complex. This control is crucial for designing catalysts, chemical sensors, or metallodrugs with specific functions. Research into copper-coordinated benzothiazoles has also highlighted their potential as antimicrobial agents, where the metal-ligand interaction is key to their activity. mdpi.com

Development of Chemical Sensors and Fluorescent Probes for Academic Applications (mechanistic and design aspects)